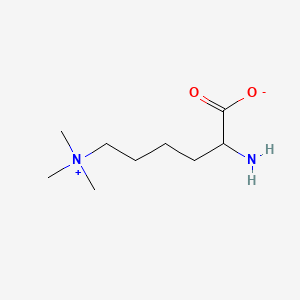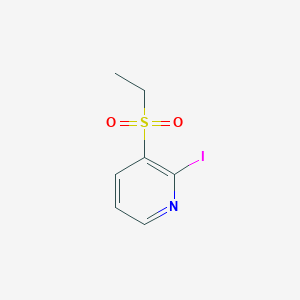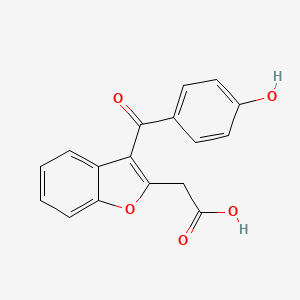
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxybenzoyl group attached to the benzofuran ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-(4-methoxyphenyl)-1,3-heptanedione and an acrolein dimer.
Reaction with Halogenation Reagent: These starting materials are reacted with a halogenation reagent and an acid catalyst in an organic solvent at temperatures ranging from 25°C to 100°C for 1-8 hours to produce 2-butyl-3-(4-methoxybenzoyl)benzofuran.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3-(4-oxobenzoyl)benzofuran-2-yl)acetic acid.
Reduction: Formation of 2-(3-(4-hydroxybenzyl)benzofuran-2-yl)acetic acid.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-(4-hydroxybenzoyl)benzofuran: Similar structure but with a butyl group instead of an acetic acid moiety.
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-[3-(4-hydroxybenzoyl)-1-benzofuran-2-yl]acetic acid |
InChI |
InChI=1S/C17H12O5/c18-11-7-5-10(6-8-11)17(21)16-12-3-1-2-4-13(12)22-14(16)9-15(19)20/h1-8,18H,9H2,(H,19,20) |
InChI Key |
WJEVKYKYFZHTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CC(=O)O)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)

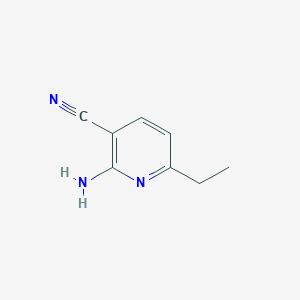
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
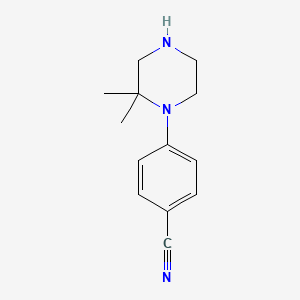

![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
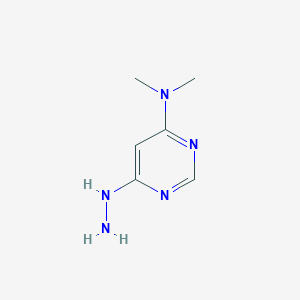
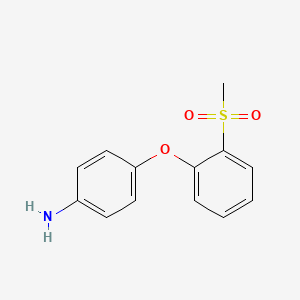
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)

